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The first step in any structure elucidation is to establish the molecular formula and identify the
key functional groups present. This foundational data provides the building blocks for the more
detailed spectroscopic analysis that follows.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: High-resolution mass spectrometry is the gold standard for
determining the elemental composition of a novel compound. Unlike nominal mass
spectrometry, HRMS provides a highly accurate mass measurement, which can be used to
calculate a unique molecular formula.[1] For a molecule like 5-(Morpholin-4-yl)piperidine-3-
carboxylic acid, electrospray ionization (ESI) is an ideal technique due to the presence of
ionizable amine and carboxylic acid groups.

Experimental Protocol: ESI-HRMS

o Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent
(e.g., methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation).
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 Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR
instrument.[2]

o Data Acquisition:

o Infuse the sample solution directly or via LC injection into the ESI source in positive ion
mode. The expected protonated molecule is [M+H]*.

o Acquire data over a mass range of m/z 50-500.

o The theoretical exact mass for C1o0H1sN203 [M+H]* is 215.1396. The instrument should be
calibrated to provide mass accuracy within 5 ppm.

o Data Analysis: Use the instrument's software to calculate the elemental composition from the
measured accurate mass of the [M+H]* ion. The observed isotopic pattern should also
match the theoretical pattern for C10H18N203.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for
identifying the functional groups within a molecule.[3] For the target compound, we expect to
see characteristic absorption bands for the carboxylic acid, the secondary amine in the
piperidine ring, and the tertiary amine and ether linkages of the morpholine ring.

Trustworthiness: The presence of a very broad O-H stretch is a hallmark of a hydrogen-bonded
carboxylic acid, often appearing from 2500 to 3300 cm~1.[4][5] This, combined with a strong
carbonyl (C=0) stretch, provides a highly reliable confirmation of the carboxylic acid moiety.[6]

Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total
Reflectance (ATR) accessory for a solid sample.

o Data Acquisition:
o Record the spectrum from 4000 to 400 cm™1,

o Collect a background spectrum of the empty sample compartment or KBr pellet.
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o Collect the sample spectrum and ratio it against the background.

o Data Analysis: Analyze the spectrum for characteristic absorption bands.

Table 1: Expected FTIR Absorption Bands

Expected Wavenumber

Functional Group Appearance
(cm™)
Carboxylic Acid O-H 2500 - 3300 Very broad
Carboxylic Acid C=0 1700 - 1725 Strong, sharp
N-H Stretch (Piperidine) 3300 - 3500 E)/I?:erate, may be abscured by
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C-N Stretch (Amines) 1000 - 1250 Moderate
C-O-C Stretch (Ether) 1070 - 1150 Strong

Elucidating the Molecular Framework: 1D and 2D
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the
precise connectivity of atoms in a molecule.[7] A combination of 1D and 2D NMR experiments
will be used to assemble the piperidine and morpholine ring systems and link them together.[8]

[9]

Sample Preparation and 1D NMR (*H and *3*C)

Expertise & Experience: The choice of solvent is critical as it can affect chemical shifts and the
observation of exchangeable protons (NH and OH). Deuterated methanol (CDsOD) or dimethyl
sulfoxide (DMSO-ds) are good choices as they will solubilize the polar zwitterionic compound.
DMSO-ds is often preferred as it allows for the observation of the NH and OH protons, which
would be exchanged in CDsOD.

Experimental Protocol: 1D NMR
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o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-de in @ 5 mm

NMR tube.[10]

'H NMR Acquisition: Acquire a standard *H NMR spectrum. This will provide information on
the number of different proton environments and their multiplicities (splitting patterns), which
reveal adjacent protons.

13C NMR and DEPT-135 Acquisition: Acquire a proton-decoupled 3C NMR spectrum to
identify the number of unique carbon environments. A DEPT-135 experiment is crucial to
differentiate between CH, CHz2, and CHs groups (CH/CHs will be positive, CHz will be
negative).

Connectivity Analysis: 2D NMR (COSY, HSQC, HMBC)

Expertise & Experience: While 1D NMR provides initial clues, 2D NMR is essential for

unambiguously connecting the atoms.[11][12]

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically
through two or three bonds (e.g., H-C-H or H-C-C-H). This is the primary tool for mapping out
the spin systems within the piperidine and morpholine rings.[13]

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the
carbon atom it is directly attached to. This is a highly sensitive experiment that definitively
assigns protons to their respective carbons.[14]

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and
carbons that are two or three bonds away. This is the key experiment for connecting the
fragments identified by COSY and for placing quaternary carbons and heteroatoms.[15][16]

Logical Workflow for 2D NMR Interpretation

The following diagram illustrates the logical flow of information from the various NMR

experiments to the final structure.
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Caption: Workflow for NMR-based structure elucidation.
Predicted 2D NMR Correlations for 5-(Morpholin-4-yl)piperidine-3-carboxylic acid

The diagram below predicts the key HMBC correlations that would be essential to connect the
morpholine ring, the piperidine ring, and the carboxylic acid group.

Caption: Key predicted HMBC correlations for structural assembly.

Trustworthiness: The elucidation is a self-validating process. For example, the COSY
experiment will establish the H3-H4-H5 proton network. The HMBC correlation from H5 to C3,
and from H3 to C5, will confirm this five-carbon fragment. Finally, crucial HMBC correlations
from the morpholine protons (H3'/H5') to C5 of the piperidine ring will definitively link the two
heterocyclic systems.

Stereochemistry and 3D Conformation

Once the 2D structure is confirmed, the final step is to determine the relative and absolute
stereochemistry. The target molecule has two stereocenters (C3 and C5), meaning four
possible stereoisomers could exist.
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Conformational Analysis via NMR

Expertise & Experience: The piperidine ring exists in a chair conformation. The substituents
(carboxylic acid and morpholino group) can be in either axial or equatorial positions.[10] The
relative stereochemistry (cis or trans) can be determined by analyzing proton-proton coupling
constants (3JHH) from the high-resolution *H NMR spectrum and through-space correlations
from a Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY)
experiment.

e Large coupling constants (3JHH = 8-12 Hz) between adjacent methine protons typically
indicate a diaxial relationship.

o Small coupling constants (3JHH = 2-5 Hz) suggest an axial-equatorial or diequatorial
relationship.

» NOESY/ROESY spectra show correlations between protons that are close in space,
regardless of their bonding connectivity. A strong NOE between H3 and H5 would indicate
they are on the same face of the ring (cis), likely both in equatorial or axial positions.

X-ray Crystallography
Trustworthiness: Single-crystal X-ray diffraction provides the most unambiguous determination
of a molecule's three-dimensional structure, including its absolute stereochemistry if a suitable

crystal is obtained.[10] It serves as the ultimate confirmation of the structure deduced from
spectroscopic methods.

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals of the compound. This is often the most challenging
step. Techniques include slow evaporation from a suitable solvent system (e.g.,
ethanol/water), or vapor diffusion.

o Data Collection: Mount a high-quality crystal on a diffractometer. Collect diffraction data,
typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

» Structure Solution and Refinement: Process the diffraction data to solve and refine the
crystal structure. The resulting model will provide precise bond lengths, bond angles, and the
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definitive stereochemical arrangement of the molecule in the solid state.

Computational Modeling

Expertise & Experience: In parallel with experimental work, computational modeling can
provide valuable insights into the conformational preferences of the molecule.[10]

Protocol: Conformational Analysis using DFT

» Conformational Search: Perform a systematic conformational search for all possible
stereoisomers using a molecular mechanics force field.

o Geometry Optimization: Take the low-energy conformers and perform geometry optimization
using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis
set (e.g., B3LYP/6-31G*).[10]

o Energy Calculation: Calculate the relative Gibbs free energies of the optimized conformers to
predict the most stable isomer in the gas phase or with a solvent model.

* NMR Prediction: The optimized geometry can be used to predict *H and 13C chemical shifts
and coupling constants. Comparing these predicted values with the experimental data can
provide strong support for the assigned structure and conformation.[10]

Conclusion

The structure elucidation of 5-(Morpholin-4-yl)piperidine-3-carboxylic acid requires a
systematic and integrated analytical approach. By combining high-resolution mass
spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, the planar structure and
connectivity can be confidently established. The three-dimensional structure and relative
stereochemistry are then resolved using a combination of NMR coupling constant analysis,
NOESY/ROESY experiments, and computational modeling. Finally, single-crystal X-ray
crystallography, if achievable, provides the ultimate and unambiguous proof of the complete
molecular structure. This rigorous, multi-faceted workflow ensures the highest level of scientific
integrity and trustworthiness in the final structural assignment.
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molecular-formula-and-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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